Xanthosine 5'-(trihydrogen diphosphate)

Nitrogenase inhibition Nucleotide diphosphate specificity Azotobacter vinelandii

Xanthosine 5'-(trihydrogen diphosphate), commonly abbreviated as XDP, is a purine ribonucleoside 5′-diphosphate bearing xanthosine as its nucleobase. With molecular formula C₁₀H₁₄N₄O₁₂P₂ and a monoisotopic mass of 444.00835 Da , XDP occupies a defined niche within the purine nucleotide family as an intermediate in purine metabolism and a metabolite in Escherichia coli.

Molecular Formula C10H14N4O12P2
Molecular Weight 444.19 g/mol
Cat. No. B1195962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthosine 5'-(trihydrogen diphosphate)
Molecular FormulaC10H14N4O12P2
Molecular Weight444.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O
InChIInChI=1S/C10H14N4O12P2/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1
InChIKeyYMOPVQQBWLGDOD-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthosine 5'-(Trihydrogen Diphosphate) (XDP): Purine Nucleoside Diphosphate Identity and Procurement Context


Xanthosine 5'-(trihydrogen diphosphate), commonly abbreviated as XDP, is a purine ribonucleoside 5′-diphosphate bearing xanthosine as its nucleobase [1]. With molecular formula C₁₀H₁₄N₄O₁₂P₂ and a monoisotopic mass of 444.00835 Da [1], XDP occupies a defined niche within the purine nucleotide family as an intermediate in purine metabolism and a metabolite in Escherichia coli [1]. Unlike the more abundant adenosine (ADP) and guanosine (GDP) diphosphates, XDP′s xanthine base (2,6-dioxopurine) confers distinct hydrogen-bonding and steric properties that fundamentally alter its recognition by nucleotide-binding proteins, positioning it as a specialized tool for mechanistic biochemistry and engineered enzyme systems rather than a general-purpose laboratory reagent [2].

Why GDP, ADP, or IDP Cannot Substitute for Xanthosine 5'-(Trihydrogen Diphosphate) in Engineered and Specialized Systems


The substitution of XDP by its closest structural analogs—GDP, ADP, or IDP—fails specifically in experimental contexts where the xanthine nucleobase (2,6-dioxopurine) is the principal determinant of molecular recognition. In wild-type GTPases and kinases, the guanine base of GDP makes essential hydrogen bonds with a conserved aspartate residue (the NKXD motif); mutation of this aspartate to asparagine (D→N) reverses nucleotide specificity from guanine to xanthine nucleotides, rendering the mutant protein functionally dependent on XDP/XTP while unresponsive to GDP/GTP [1]. Similarly, nitrogenase from Azotobacter vinelandii discriminates among nucleotide diphosphates: GDP and dGDP are completely ineffective as inhibitors, whereas XDP exhibits measurable—albeit attenuated—inhibitory activity [2]. These examples demonstrate that the nucleobase identity, not merely the diphosphate moiety, governs biological activity. Procurement of GDP or ADP as a replacement for XDP in these specialized assays would yield either no signal or a qualitatively different result.

Xanthosine 5'-(Trihydrogen Diphosphate) (XDP): Quantitative Differentiation Evidence Against Closest Analogs


XDP vs. GDP, dGDP, and ADP as Azotobacter vinelandii Nitrogenase Inhibitors: A Direct Head-to-Head Comparison

In a systematic screen of nucleotide diphosphate inhibitors of Azotobacter vinelandii nitrogenase, XDP demonstrated a distinct intermediate inhibitory profile relative to the completely ineffective GDP and dGDP, and the fully effective ADP. Specifically, XDP was 3- to 5-fold less effective than ADP as an inhibitor, while GDP, dGDP, and 6-chloropurine riboside diphosphate were entirely ineffective [1]. With Clostridium pasteurianum nitrogenase, XDP was 5-fold less effective than ADP, and IDP and 1,N⁶-etheno-ADP appeared to be ineffective [1].

Nitrogenase inhibition Nucleotide diphosphate specificity Azotobacter vinelandii

XDP-Loaded p21ras D119N Mutant Retards Oncogenic Signaling Onset vs. GDP-Loaded Mutant in Cellular Microinjection

The p21ras D119N mutant exhibits an almost complete reversal of base specificity from guanine to xanthine nucleotides, with severely reduced affinity for guanosine nucleotides and concomitantly increased affinity for xanthosine nucleotides [1]. In microinjection experiments using PC12 and NIH3T3 cells, the D119N mutant protein behaves as an oncogenic mutant when loaded with GDP due to its intrinsically high GDP dissociation rate. However, when the same mutant protein is pre-loaded with XDP before microinjection, the onset of the oncogenic signal is efficiently retarded, such that the protein behaves initially as wild-type and only later as an oncogenic protein [1]. Dissociation of XDP from the mutant is stimulated by the guanine nucleotide exchange factor Cdc25Mm in a similar manner to GDP dissociation from wild-type p21ras [1].

Ras GTPase Nucleotide-switch mutant Oncogenic signaling Microinjection

Rab5 D136N Prenylation Is Exclusively XDP-Dependent; Wild-Type Rab5 Does Not Utilize XDP

The Rab5 D136N mutant was engineered to switch nucleotide specificity from guanine to xanthine nucleotides and was refolded by stepwise dialysis against buffer containing XDP [1]. In vitro prenylation of the mutant protein was shown to be highly dependent on xanthosine diphosphate [2]. In contrast, wild-type Rab5 does not utilize XDP for prenylation, relying instead on GDP/GTP [2]. Both the wild-type and mutant proteins were protected from proteolysis equally well by non-cognate and cognate triphosphate nucleosides at high concentration, indicating that the nucleotide-dependence of prenylation is specifically conferred by the D136N mutation [2].

Rab5 GTPase Protein prenylation Xanthine nucleotide specificity Endosomal fusion

GoαX Heterotrimeric G Protein Mutant Forms βγ Complexes Exclusively in the Presence of XDP, Not GDP

The Goα double mutant D273N/Q205L (GoαX) switches nucleotide binding specificity from guanine to xanthine nucleotides and binds xanthine triphosphate (XTP) but not guanine triphosphate (GTP) [1]. Critically, recombinant GoαX formed heterotrimers with βγ complexes only in the presence of xanthine diphosphate (XDP), and this βγ binding was inhibited by XTP [1]. In transfected COS-7 cells, the interaction between GoαX and βγ occurred only when cell membranes were permeabilized to allow the uptake of XDP [1]. This represents the first example of a switch in nucleotide binding specificity from guanine to xanthine nucleotides in a heterotrimeric G protein α subunit [1].

Heterotrimeric G protein Goα subunit Xanthine nucleotide switch Signal transduction

XDP Inhibition of Soluble Guanylyl Cyclase (sGC): Quantitative Ki and IC50 Values with Differential Basal vs. NO-Stimulated Sensitivity

XDP acts as an inhibitor of soluble guanylyl cyclase (sGC), the enzyme responsible for catalyzing GTP to cGMP conversion in cardiovascular and neuronal signaling [1]. Quantitative enzyme kinetic parameters have been compiled in the BRENDA database: XDP exhibits a Ki value of 0.0064 mM (6.4 µM) at pH 7.5 and 30 °C, and an IC50 value of 0.058 mM (58 µM) at pH 7.5 and 30 °C [1]. Additionally, XDP produces 89% inhibition at 1 mM concentration, with basal activity of wild-type enzyme being considerably less sensitive than NO-stimulated wild-type activity (36% inhibition at 1 mM for basal activity) [1]. While highly potent synthetic inhibitors such as ODQ (IC50 ~30 nM) and TNP-GTP (Ki 10.7 nM) have been developed [2], XDP serves as a native nucleotide reference ligand for studying the purine nucleotide binding site of sGC.

Soluble guanylyl cyclase cGMP Enzyme inhibition Nucleotide pharmacology

XDP Functions as an ADP Analog in Ribosome Synthesis: Distinction from Canonical Adenine Nucleotides

Xanthosine 5′-diphosphate sodium (5′-XDP sodium) has been characterized as an ADP analog that participates in ribosomal biosynthesis [1]. This functional annotation derives from primary literature demonstrating that XDP can substitute for ADP in certain enzymatic contexts, particularly those involving nucleoside-diphosphate kinases, which catalyze the general reaction XDP + YTP ⇌ XTP + YDP with broad nucleotide base tolerance [2]. Unlike ADP, which contains a 6-aminopurine base, XDP′s 2,6-dioxopurine (xanthine) base lacks the exocyclic amino group at position 6, resulting in a different hydrogen-bonding pattern that can be exploited to probe the base-selectivity of ADP-utilizing enzymes [2].

Ribosome biogenesis ADP analog Nucleotide promiscuity Xanthosine nucleotide

High-Value Application Scenarios for Xanthosine 5'-(Trihydrogen Diphosphate) (XDP) Based on Quantitative Differentiation Evidence


Engineered Xanthine Nucleotide-Switch GTPase Research: Ras, Rab, and Heterotrimeric G Protein Systems

XDP is the indispensable cognate diphosphate ligand for characterizing D/N-mutant GTPases engineered to switch nucleotide specificity from guanine to xanthine nucleotides. As demonstrated in p21ras D119N [1], Rab5 D136N [2], and Goα D273N/Q205L (GoαX) [3], these engineered proteins require XDP for proper folding, nucleotide loading, heterotrimer assembly, prenylation, and functional regulation. XDP is specifically required for: (i) refolding urea-denatured D/N-mutant GTPases by stepwise dialysis [2]; (ii) maintaining the inactive (diphosphate-bound) state for GEF-stimulated nucleotide exchange studies [1]; (iii) retarding oncogenic signal onset in cellular microinjection experiments [1]; and (iv) enabling heterotrimeric G protein α–βγ complex formation [3]. GDP cannot substitute in any of these applications due to the reversed base specificity of the mutant proteins.

Nitrogenase Nucleotide Selectivity Profiling: Discriminating the Nucleotide-Binding Pocket

XDP serves as a selectivity probe for the nitrogenase nucleotide-binding site, occupying a unique intermediate position where GDP and dGDP are completely ineffective as inhibitors yet ADP and dADP show full or near-full inhibitory potency [1]. This graded activity profile (XDP: 3- to 5-fold less potent than ADP in A. vinelandii; 5-fold less potent in C. pasteurianum) [1] makes XDP uniquely suited for structure–activity relationship (SAR) studies aimed at mapping the steric, electrostatic, and hydrogen-bonding requirements of the nitrogenase ADP-binding pocket, particularly the contribution of the purine 2- and 6-position substituents.

Soluble Guanylyl Cyclase (sGC) Nucleotide Binding Site Characterization and Pharmacological Tool Development

With a quantified Ki of 6.4 µM and IC50 of 58 µM against sGC [1], XDP provides a native nucleotide reference for calibrating the potency of novel synthetic sGC inhibitors. Its differential sensitivity toward basal versus NO-stimulated sGC activity (89% inhibition at 1 mM vs. 36% inhibition at 1 mM, respectively) [1] offers an additional dimension of pharmacological discrimination not observed with synthetic inhibitors such as ODQ or LY83583. XDP is therefore valuable as a control ligand in sGC inhibitor screening cascades and as a structural template for designing nucleotide-competitive sGC modulators [2].

Ribosome Biogenesis Studies Using XDP as an ADP Analog for Base-Specificity Profiling

XDP′s documented role as an ADP analog in ribosomal biosynthesis [1] enables its use as a chemical probe to interrogate the nucleobase selectivity of ADP-dependent steps in ribosome assembly. The absence of the exocyclic 6-amino group (present in adenine, absent in xanthine) allows investigators to test whether specific ribosomal maturation enzymes or assembly factors discriminate between the 6-amino and 6-oxo purine pharmacophores, providing mechanistic insight that cannot be obtained using ADP or its conventional analogs [2].

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